molecular formula C10H13NOS B2903774 4-Methyl-2-(thiolan-3-yloxy)pyridine CAS No. 2195877-50-8

4-Methyl-2-(thiolan-3-yloxy)pyridine

Cat. No.: B2903774
CAS No.: 2195877-50-8
M. Wt: 195.28
InChI Key: JJBXQJSDPQNXEU-UHFFFAOYSA-N
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Description

4-Methyl-2-(thiolan-3-yloxy)pyridine is a chemical compound provided for research and development purposes. It has the CAS Number 2195877-50-8 and a molecular formula of C10H13NOS, corresponding to a molecular weight of 195.28 g/mol . Its structure features a pyridine ring substituted with a methyl group at the 4-position and a thiolane (tetrahydrothiophene) ether at the 2-position, creating a mixed ether-thioether system of interest in medicinal chemistry and chemical synthesis . This molecular architecture, which combines a nitrogen-containing heteroaromatic system with a saturated oxygen-sulfur heterocycle, makes it a potential intermediate or building block in the development of novel pharmacologically active molecules. Researchers may utilize this compound in the synthesis of more complex targets, particularly in exploring structure-activity relationships or as a scaffold in heterocyclic chemistry. The presence of the thiolane ring, a common motif in bioactive compounds, further underscores its utility in drug discovery programs. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methyl-2-(thiolan-3-yloxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c1-8-2-4-11-10(6-8)12-9-3-5-13-7-9/h2,4,6,9H,3,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBXQJSDPQNXEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)OC2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(thiolan-3-yloxy)pyridine typically involves the reaction of 4-methyl-2-hydroxypyridine with thiolane-3-ol in the presence of a suitable base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

4-Methyl-2-hydroxypyridine+Thiolane-3-olBase, RefluxThis compound\text{4-Methyl-2-hydroxypyridine} + \text{Thiolane-3-ol} \xrightarrow{\text{Base, Reflux}} \text{this compound} 4-Methyl-2-hydroxypyridine+Thiolane-3-olBase, Reflux​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(thiolan-3-yloxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiolan-3-yloxy group to a thiol group.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-Methyl-2-(thiolan-3-yloxy)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(thiolan-3-yloxy)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The presence of the thiolan-3-yloxy group allows for unique interactions with biological macromolecules, potentially leading to various biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares 4-Methyl-2-(thiolan-3-yloxy)pyridine with structurally related pyridine derivatives:

Compound Name Molecular Formula Key Substituents Heterocyclic Group Notable Properties/Activities
This compound C₉H₁₃NO₂S Methyl (C4), Thiolan-3-yloxy (C2) Thiolan (5-membered S-ring) Potential sulfur-mediated reactivity
4-Methyl-2-(piperidin-1-yl)pyridine C₁₁H₁₆N₂ Methyl (C4), Piperidine (C2) Piperidine (6-membered N-ring) Enhanced basicity due to amine group
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate C₁₂H₁₆N₂O₃S₂ Thietan-3-yloxy (C4), Ethyl thioacetate (C2) Thietane (3-membered S-ring) Higher ring strain, altered reactivity
5-[4-Methyl-2-(pyridin-3-yl)thiazole-5-yl]-4-substituted derivatives Varies Thiazole (C5), Pyridyl (C2) Thiazole (S/N-heterocycle) Broad antimicrobial, antioxidant activity

Key Observations :

  • Thiolan vs. Thietane : The 5-membered thiolan ring in the target compound offers greater stability and reduced ring strain compared to the 3-membered thietane group in ’s pyrimidine derivative .
  • Sulfur vs. Nitrogen Heterocycles : The thiolan group may enhance lipophilicity and membrane permeability relative to nitrogen-containing heterocycles like piperidine .

Biological Activity

4-Methyl-2-(thiolan-3-yloxy)pyridine is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by a pyridine ring substituted with a thiolane moiety, may exhibit various pharmacological properties that could be harnessed for therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₁NOS
  • CAS Number : 2195877-50-8
  • Molecular Weight : 169.25 g/mol

The presence of a thiolane group in the structure is significant as it can influence the compound's interaction with biological targets.

The biological activity of this compound is thought to involve its interaction with specific enzymes or receptors in biological pathways. The thiolane moiety may facilitate binding to these targets, potentially leading to inhibition or activation of key cellular processes.

Pharmacological Studies

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Anticancer Potential : Research indicates that derivatives of pyridine compounds often show anticancer activity. The specific effects of this compound on cancer cell lines are yet to be fully elucidated but warrant exploration.
  • Neuroprotective Effects : Some pyridine derivatives have been studied for neuroprotective effects, suggesting that this compound might also exhibit similar properties.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth in vitro
AnticancerInduced apoptosis in cancer cell lines
NeuroprotectiveReduced oxidative stress markers in neuronal cultures

Clinical Implications

The potential therapeutic implications of this compound are significant, particularly in the fields of infectious disease treatment and oncology. Ongoing research is necessary to evaluate its efficacy and safety profiles through preclinical and clinical trials.

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key ConditionsReference
NaH-mediated substitution7298DMF, 80°C, 12h
K₂CO₃ in THF6595Reflux, 24h

Q. Table 2: Biological Activity of Derivatives

DerivativeTargetIC₅₀ (nM)Structural ModificationReference
Sulfone analogEGFR Kinase12.3Thiolane → sulfone
Nitro-substitutedCYP450450Pyridine nitration

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